molecular formula C5H10N2O B1458928 3-Ethylimidazolidin-4-one CAS No. 1541613-08-4

3-Ethylimidazolidin-4-one

Cat. No. B1458928
M. Wt: 114.15 g/mol
InChI Key: MHDYEXGCFUHEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylimidazolidin-4-one is a cyclic compound with the chemical formula C5H10N2O . It has a molecular weight of 114.15 .

Scientific Research Applications

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

  • Application: 3-Ethylimidazolidin-4-one derivatives, specifically 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds show activity at submicromolar concentrations, indicating potential for use in anti-AIDS regimens (De Martino et al., 2005).

Anti-bacterial Agents

  • Application: Thiazolidin-4-ones, synthesized using nano-MoO3, have been evaluated for their antibacterial activity against strains like Salmonella typhi and Klebsiella pneumoniae. One compound, in particular, showed significant inhibitory activity, suggesting potential as anti-bacterial agents (Kumar et al., 2016).

Inhibitors of TNF-alpha Expression in T Cells

  • Application: Novel hexahydroimidazo[1,2-a]pyridines, prepared using ethyl (1-benzylimidazolidin-2-ylidene)acetate, have been evaluated for their capability to inhibit TNF-alpha promoter activity in T cells. This suggests a potential application in controlling inflammatory responses (Rether et al., 2008).

Corrosion Inhibitors

  • Application: 1-(2-Ethylamino)-2-methylimidazolidine and related compounds have been evaluated for their efficiency as corrosion inhibitors in acid media. This research highlights their potential application in protecting metals from corrosion (Cruz et al., 2004).

Antitubercular Agents

  • Application: 1,3-Thiazolidin-4-ones have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. Certain compounds displayed promising activity, indicating potential applications in treating tuberculosis (Subhedar et al., 2016).

Antiviral Activities

  • Application: Fused 1,2,4-triazine esters, derived from 3-ethyl-2-(ethylimino)thiazolidin-4-one, have shown notable antibacterial and antiviral activities, positioning them as potential agents in treating viral infections (Sztanke et al., 2007).

Antimicrobial Activity

  • Application: Pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives have been synthesized and demonstrated significant antimicrobial activity against various bacterial strains and fungi, suggesting their use in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

3-ethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDYEXGCFUHEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Lyubich, ZP Sytnik, NV Kudryavskaya - Chemistry of Heterocyclic …, 1977 - Springer
… A number of dimethylidynenullomethylidynedimerocyanines that are derivatives of 1-methyl-2thioketo-3-ethylimidazolidin-4-one, 2-thioketo-3-n-butyloxazolidin-4-one, and 1-phenyl-3…
Number of citations: 2 link.springer.com
JE Johnson, DC Canseco, DD Dolliver… - Journal of Chemical …, 2009 - Springer
… by reacting 5-bromo-5-fluoro- and 6-bromoindole-3-carboxaldehyde with either creatinine or 2-imino-1,3-dimethyl-imidazolidin-4-one or 2-imino-1-methyl-3-ethylimidazolidin-4-one …
Number of citations: 10 link.springer.com
ER El-Sawy, G Kirsch - Marine Drugs, 2023 - mdpi.com
Marine products are among the most promising sources of biologically active molecules. Aplysinopsins, tryptophan-derived marine natural products, were isolated from different natural …
Number of citations: 1 www.mdpi.com

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